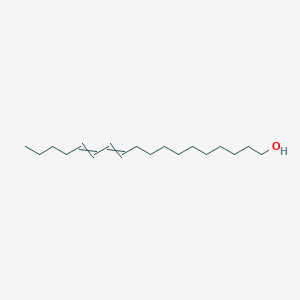

Octadeca-11,13-dien-1-ol

Description

Octadeca-11,13-dien-1-ol is an 18-carbon fatty alcohol with conjugated double bonds at positions 11 and 13 and a hydroxyl group at the terminal carbon. Its molecular formula is C₁₈H₃₄O, with a molecular weight of 270.47 g/mol (exact mass: 270.2559) . The compound is notable for its role as a sex pheromone in insects, particularly in species like the poplar clearwing moth (Paranthrene tabaniformis), where it interacts with olfactory receptors to mediate mating behaviors . The stereochemistry of its double bonds (e.g., E or Z configurations) significantly influences its biological activity, as demonstrated in pheromonal signaling studies .

Properties

CAS No. |

96348-50-4 |

|---|---|

Molecular Formula |

C18H34O |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

octadeca-11,13-dien-1-ol |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-8,19H,2-4,9-18H2,1H3 |

InChI Key |

ZNXJYKXGWZIMAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC=CCCCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadeca-11,13-dien-1-ol typically involves the use of starting materials such as long-chain alkenes and alcohols. One common method includes the hydroformylation of alkenes followed by reduction to yield the desired dienol. The reaction conditions often require the presence of catalysts such as rhodium complexes and high-pressure hydrogen gas .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroformylation processes, where the reaction is carried out in reactors designed to handle high pressures and temperatures. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Octadeca-11,13-dien-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming aldehydes or ketones.

Reduction: The double bonds can be hydrogenated to yield saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is often used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products Formed:

Oxidation: Formation of octadeca-11,13-dienal.

Reduction: Formation of octadecan-1-ol.

Substitution: Formation of octadeca-11,13-dienyl halides.

Scientific Research Applications

Chemistry: Octadeca-11,13-dien-1-ol is used as an intermediate in the synthesis of various organic compounds, including pheromones and other bioactive molecules .

Biology: In biological research, this compound is studied for its role in cell membrane structure and function due to its long hydrophobic chain .

Medicine: Research has shown potential anticancer properties of this compound, particularly in its interaction with cancer biomarkers through molecular docking studies .

Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and plasticizers .

Mechanism of Action

The mechanism of action of Octadeca-11,13-dien-1-ol involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to interact with the hsp90 protein, altering its function and potentially inhibiting cancer cell growth . The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of octadeca-11,13-dien-1-ol are highly dependent on its chain length, double bond positions, and functional groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings from Comparative Studies

Chain Length Effects: Shorter chains (e.g., C14 in tetradeca-11,13-dien-1-ol) reduce hydrophobicity, increasing volatility and altering insect receptor interactions compared to the C18 analogue .

Double Bond Position and Configuration: In P. tabaniformis, (3E,13Z)-octadeca-3,13-dien-1-ol and (E)-11,13-tetradecadien-1-ol exhibit synergistic effects when blended with this compound, enhancing male moth attraction . Conjugated dienes (e.g., Δ11,13 in this compound) stabilize molecular conformation, optimizing receptor binding compared to non-conjugated isomers .

Functional Group Substitutions: Replacing double bonds with triple bonds (e.g., 11-octadecyn-1-ol) diminishes pheromone activity due to reduced flexibility and electronic differences . Esters (e.g., methyl octadeca-11,15-diynoate) derived from similar alcohols show distinct reactivity, enabling applications in synthetic chemistry rather than biology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.